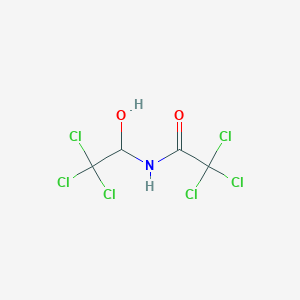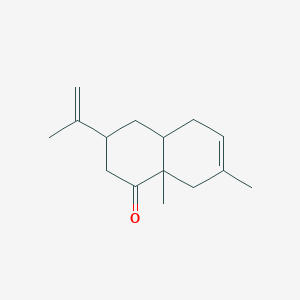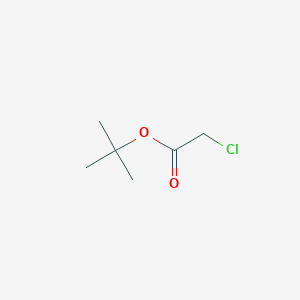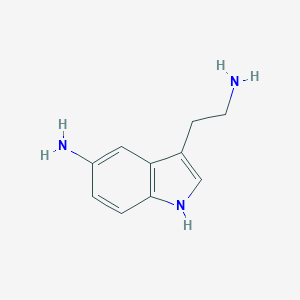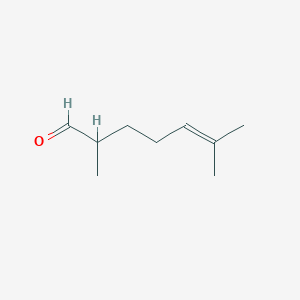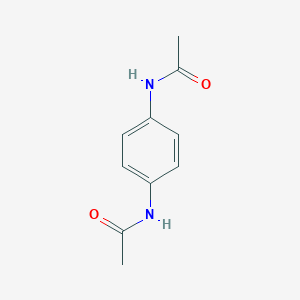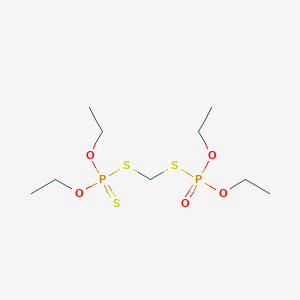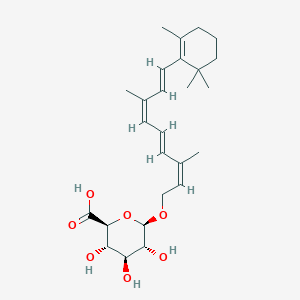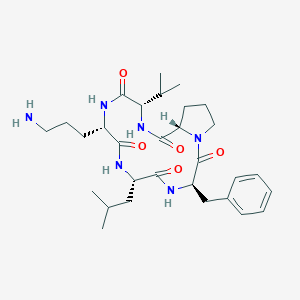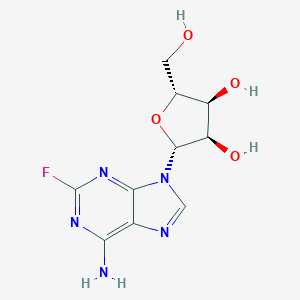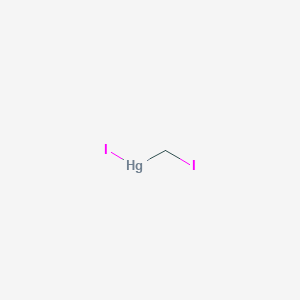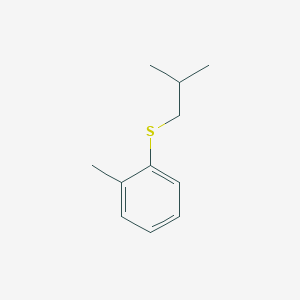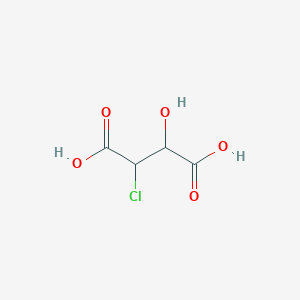
2-Chloro-3-hydroxybutanedioic acid
Übersicht
Beschreibung
2-Chloro-3-hydroxybutanedioic acid, also known as chlorogenic acid, is a naturally occurring compound found in various plants, including coffee, tea, and fruits such as apples and berries. It is a polyphenol compound that has been extensively studied for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-hydroxybutanedioic acid is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also inhibits the activity of enzymes involved in the production of inflammatory molecules, thereby reducing inflammation in the body.
Biochemische Und Physiologische Effekte
2-Chloro-3-hydroxybutanedioic acid has been found to have a range of biochemical and physiological effects. It can reduce blood pressure, improve glucose metabolism, and reduce the risk of type 2 diabetes. It can also improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and may help prevent the development and progression of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-hydroxybutanedioic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use in experiments. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, it has some limitations, including its low solubility in water, which can make it difficult to dissolve in aqueous solutions. It is also sensitive to light and heat, which can affect its stability and potency.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-3-hydroxybutanedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. Further research is needed to determine the optimal dosage and administration of 2-Chloro-3-hydroxybutanedioic acid for these conditions. Another area of interest is its potential as a food additive or supplement, as it has been found to have beneficial effects on health. Further research is needed to determine the safety and efficacy of using 2-Chloro-3-hydroxybutanedioic acid in this context. Finally, there is a need for further research to better understand the mechanism of action of 2-Chloro-3-hydroxybutanedioic acid and its effects on various biochemical and physiological processes in the body.
Synthesemethoden
2-Chloro-3-hydroxybutanedioic acid can be synthesized from quinic acid, which is found in high concentrations in coffee beans. The synthesis process involves the hydrolysis of quinic acid using hydrochloric acid, followed by oxidation with potassium permanganate. The resulting product is then purified through a series of chemical reactions, including crystallization, filtration, and recrystallization, to obtain pure 2-Chloro-3-hydroxybutanedioic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-hydroxybutanedioic acid has been extensively studied for its potential health benefits. It has been found to have antioxidant properties, which can help prevent oxidative damage to cells and reduce the risk of chronic diseases such as cancer, cardiovascular disease, and diabetes. It also has anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory conditions such as arthritis and asthma.
Eigenschaften
IUPAC Name |
2-chloro-3-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFCSSBCCDMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995344 | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.53 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxybutanedioic acid | |
CAS RN |
7403-74-9 | |
| Record name | NSC400377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



